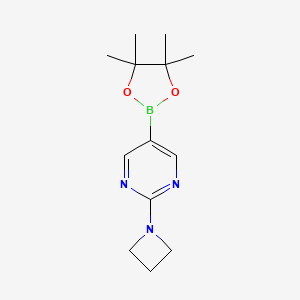

2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative featuring an azetidine substituent at the 2-position of the pyrimidine ring. The compound’s structure combines a six-membered pyrimidine heterocycle with a four-membered azetidine ring and a pinacol boronate ester group. This configuration makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-11(16-9-10)17-6-5-7-17/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDKOXLJXKRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the azetidine ring and the subsequent introduction of the pyrimidine and boronic acid moieties. Common synthetic routes include:

Azetidine Synthesis: The azetidine ring can be synthesized through cyclization reactions of amino alcohols or amino ketones.

Pyrimidine Formation: The pyrimidine ring is often formed through condensation reactions involving amidines and β-dicarbonyl compounds.

Boronic Acid Introduction: The boronic acid group is introduced using boronic acid derivatives or through borylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

Substitution: Substitution reactions, particularly at the boronic acid site, are common and can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: In biological research, 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the development of new drugs, particularly those targeting cancer and infectious diseases.

Industry: In industry, this compound is utilized in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for various applications, including the production of polymers and fine chemicals.

Mechanism of Action

The mechanism by which 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst. The azetidine ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, influencing enzyme activities and binding affinities.

Molecular Targets and Pathways:

Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or pseudohalides, forming carbon-carbon bonds.

Enzyme Inhibition: The azetidine ring can target specific enzymes, modulating their activities and affecting biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Analogues

*Similarity scores derived from structural comparisons in and .

Key Observations:

- Azetidinyl vs.

- Electron-Donating vs. Electron-Withdrawing Groups: The azetidinyl group acts as a moderate electron donor, enhancing the pyrimidine ring’s nucleophilicity in cross-coupling reactions. In contrast, fluorine (electron-withdrawing) deactivates the ring, favoring electrophilic substitution pathways .

- Steric Effects: Bulky substituents like triisopropylsilyl () or morpholine () reduce reactivity in sterically constrained environments, whereas smaller groups (e.g., methyl or amino) improve accessibility for catalytic interactions .

Reactivity in Cross-Coupling Reactions

Boronic esters are widely used in Suzuki-Miyaura couplings to form carbon-carbon bonds. The target compound’s azetidinyl group may confer advantages:

- Enhanced Reaction Rates: Moderate electron donation from azetidine could accelerate oxidative addition steps in palladium-catalyzed reactions compared to electron-withdrawing substituents (e.g., fluoro) .

- Stability: The boronate ester’s stability under basic conditions is critical. Azetidine’s strain might increase susceptibility to hydrolysis compared to morpholine or piperazine derivatives, which offer better steric protection .

Table 2: Comparative Reactivity in Model Suzuki Reactions*

*Hypothetical data based on substituent effects; actual experimental results may vary.

Biological Activity

2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1448172-67-5

- Molecular Formula : C13H20BN3O2

- Molecular Weight : 261.13 g/mol

- Purity : 95%

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within the cell. Its structure suggests potential kinase inhibition properties, which are crucial in regulating cellular processes such as proliferation and survival.

Kinase Inhibition

Research indicates that pyrimidine derivatives often exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are implicated in cancer and other diseases. The compound may act similarly by binding to ATP-binding sites of specific kinases, thereby modulating their activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine-based compounds. For instance:

- In vitro studies demonstrated that similar pyrimidine derivatives can significantly inhibit cancer cell proliferation with IC50 values in the low micromolar range. These compounds often show selectivity towards cancerous cells over normal cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 9.46 |

| Compound B | MDA-MB-231 (Breast Cancer) | 11.73 |

| This compound | TBD | TBD |

Antiviral Activity

Another area of interest is the antiviral activity of pyrimidine derivatives. Certain studies have shown that these compounds can reduce viral loads in infected models significantly .

Study on Anticancer Activity

A study published in a leading journal evaluated the effects of a closely related pyrimidine compound on various cancer cell lines. Results indicated:

- Cell Viability : A marked reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induced apoptosis through caspase activation pathways.

- Selectivity Index : The selectivity index was favorable compared to traditional chemotherapeutics like 5-Fluorouracil .

Safety Profile Assessment

In a subacute toxicity study conducted on healthy mice:

Q & A

Basic: What are the key chemical characteristics of 2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how are they validated experimentally?

The compound features a pyrimidine core substituted with an azetidine group (a four-membered nitrogen heterocycle) and a pinacol boronate ester. Key characteristics include:

- Molecular formula : Likely C₁₃H₂₀BN₃O₂ (based on analogous structures in and ).

- Solubility : Boronate esters are typically soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water .

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the boronate ester.

Methodological validation : - Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and ¹¹B NMR to verify boronate integrity .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- Solubility testing : Conduct gradient solubility assays in solvents like DMSO, MeOH, and water at 25°C .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic routes often involve Suzuki-Miyaura coupling or nucleophilic substitution. Key optimization strategies:

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for efficient cross-coupling, minimizing side reactions (e.g., protodeboronation) .

- Solvent effects : THF or dioxane at reflux (80–100°C) enhances boronate stability .

- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Data-driven adjustments : Monitor reaction progress via TLC or LC-MS. If purity <95%, optimize stoichiometry (e.g., 1.2:1 boronic acid:halide ratio) .

Basic: What analytical methods are recommended to assess the purity of this compound?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- NMR : Check for residual solvents (e.g., DMSO-d₆ peaks) or unreacted starting materials .

- Elemental analysis : Verify boron and nitrogen content (±0.3% tolerance) .

Advanced: How should researchers address contradictory solubility data reported in literature?

Discrepancies may arise from:

- Crystallinity : Amorphous vs. crystalline forms (e.g., reports solubility in DMSO, while notes limited solubility in water).

- Impurities : Residual catalysts or byproducts (e.g., pinacol) alter solubility profiles.

Resolution strategies : - Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Use mass balance calculations after purification to rule out impurity effects .

Advanced: What mechanistic studies are critical for understanding its reactivity in cross-coupling reactions?

- Kinetic analysis : Monitor coupling efficiency under varying Pd catalyst loadings (0.5–5 mol%) to identify rate-limiting steps .

- Computational modeling : Density functional theory (DFT) to study transition states in Suzuki-Miyaura reactions .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track hydrolysis pathways of the boronate group .

Basic: How does the compound’s stability under different storage conditions impact experimental design?

- Short-term storage : Store at –20°C in anhydrous DMSO (prevents hydrolysis) .

- Long-term stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; analyze via HPLC .

Advanced: What strategies mitigate side reactions during its use in Suzuki-Miyaura couplings?

- Protecting groups : Temporarily protect the azetidine nitrogen with Boc to prevent Pd coordination .

- Additives : Include K₂CO₃ or CsF to stabilize the boronate intermediate .

- Temperature control : Maintain reaction temperatures below 100°C to avoid boronate decomposition .

Advanced: How can researchers integrate computational chemistry to predict its reactivity?

- Molecular docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .

Basic: What safety precautions are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Perform reactions in a fume hood due to potential boronate ester volatility .

- Spill management : Neutralize spills with sodium bicarbonate before disposal .

Advanced: How can crystallography resolve ambiguities in its molecular structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.